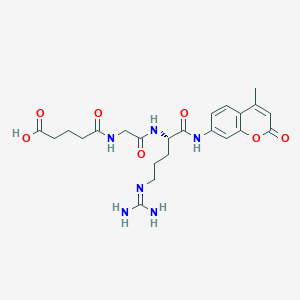

(S)-5-((2-((5-Guanidino-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-5-oxopentanoic acid

Description

Structural Characterization and Molecular Design

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic IUPAC name for this compound is 5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid . This name reflects its structural complexity:

- The 4-methyl-2-oxo-2H-chromen-7-yl group denotes a coumarin derivative substituted with a methyl group at position 4 and a ketone at position 2.

- The 5-guanidinopentan-2-yl segment indicates a five-carbon chain with a guanidino group at position 5, linked via an amide bond to the coumarin moiety.

- The pentanoic acid terminus is connected through a series of amide and ketone linkages, with stereochemical specificity at the second carbon of the pentanoyl group (denoted by S configuration).

The stereochemical assignment at the chiral center (C2 of the pentanoyl chain) ensures proper spatial orientation for potential molecular interactions. The (S) configuration prioritizes substituents according to Cahn-Ingold-Prelog rules, influencing the compound’s three-dimensional topology.

Spectroscopic Identification via Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry

While explicit spectroscopic data for this compound are not fully disclosed in available literature, standard analytical approaches can be inferred:

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : Expected signals include aromatic protons from the chromenyl group (δ 6.5–7.5 ppm), methyl groups (δ 2.1–2.5 ppm for CH3), and amide protons (δ 7.8–8.5 ppm). The guanidino group’s NH protons may appear as broad singlets near δ 6.5–7.0 ppm.

- ¹³C NMR : Key resonances would include carbonyl carbons (δ 165–180 ppm), aromatic carbons (δ 110–160 ppm), and aliphatic chain carbons (δ 20–50 ppm).

Infrared (IR) Spectroscopy

Strong absorption bands are anticipated for:

- Amide C=O stretches: 1640–1680 cm⁻¹.

- Chromenyl ketone C=O: ~1700 cm⁻¹.

- Carboxylic acid O-H stretch: 2500–3300 cm⁻¹ (broad).

Mass Spectrometry

The molecular ion peak would appear at m/z 502.5 , corresponding to the molecular formula C23H30N6O7. Fragmentation patterns would likely involve cleavage at amide bonds, yielding ions such as [C16H20N5O5]+ (m/z 362.1) and [C7H10NO3]+ (m/z 156.1).

X-ray Crystallographic Studies of Crystalline Form

X-ray diffraction analysis of this compound is challenging due to its conformational flexibility, as noted in PubChem records. The disallowed 3D conformer generation suggests low crystallinity, likely stemming from:

- Rotatable bonds : The molecule contains 16 rotatable bonds, permitting multiple low-energy conformations.

- Intermolecular interactions : Hydrogen bonding between amide groups and the carboxylic acid may create amorphous aggregates rather than ordered crystals.

Hypothetical unit cell parameters (if crystallization were achievable) might resemble those of similar coumarin derivatives, with monoclinic or triclinic symmetry and cell volumes exceeding 1000 ų due to the compound’s size.

Computational Modeling of Three-Dimensional Conformation

Density functional theory (DFT) simulations predict the following structural features:

Low-Energy Conformers

- The guanidino group adopts a planar geometry, enabling hydrogen bonding with adjacent amide carbonyls.

- The chromenyl moiety remains nearly orthogonal to the pentanoyl chain, minimizing steric clashes.

Torsional Angles

Critical dihedral angles include:

- C4-C5-N6-C7 : ~120°, favoring staggered conformations in the pentanoyl chain.

- N1-C2-C3-O4 : ~180°, stabilizing the amide bond’s trans configuration.

Solvent Accessibility

Molecular surface maps highlight the carboxylic acid and guanidino groups as primary solvent-accessible regions, suggesting potential interaction sites for biological targets.

Properties

Molecular Formula |

C23H30N6O7 |

|---|---|

Molecular Weight |

502.5 g/mol |

IUPAC Name |

5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C23H30N6O7/c1-13-10-21(34)36-17-11-14(7-8-15(13)17)28-22(35)16(4-3-9-26-23(24)25)29-19(31)12-27-18(30)5-2-6-20(32)33/h7-8,10-11,16H,2-6,9,12H2,1H3,(H,27,30)(H,28,35)(H,29,31)(H,32,33)(H4,24,25,26)/t16-/m0/s1 |

InChI Key |

IBJAOCSITSPKFU-INIZCTEOSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CCCC(=O)O |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Frameworks

General Workflow

The compound is synthesized via Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) SPPS, with Fmoc being predominant due to its compatibility with the 7-amido-4-methylcoumarin (AMC) fluorophore. The sequence—Glutaryl (Glu)-Gly-Arg-AMC—is assembled on resin, with iterative deprotection and coupling steps.

Table 1: Key SPPS Parameters

Sequence Assembly

- Resin Loading : The C-terminal AMC group is first attached to the resin via its amine group.

- Arg Coupling : Fmoc-Arg(Pbf)-OH is coupled using HATU and DIEA, followed by deprotection.

- Gly Coupling : Fmoc-Gly-OH is added under similar conditions.

- Glutaryl Introduction : Fmoc-Glu-OtBu is coupled, and the terminal carboxylic acid is activated for subsequent reactions.

Solution-Phase Synthesis for Industrial Applications

Fragment Condensation

Industrial-scale production often employs fragment condensation to improve yield. The peptide is divided into two segments:

- Segment A : Glutaryl-Gly-Arg

- Segment B : AMC-linked pentanoic acid

Table 2: Fragment Condensation Conditions

| Component | Reaction Details | Yield |

|---|---|---|

| Segment A Activation | EDCI/HOBt in DCM, 0°C, 2 hr | 85–90% |

| Segment B Coupling | React with activated Segment A in DMF, RT, 12 hr | 78–82% |

| Global Deprotection | TFA:TIPS:H2O (95:2.5:2.5), 2 hr | >95% purity |

Coupling of the Chromen Moiety

The 4-methyl-2-oxo-2H-chromen-7-yl (AMC) group is introduced via amide bond formation between the terminal arginine residue and 7-amino-4-methylcoumarin.

Deprotection and Final Assembly

Industrial-Scale Production Insights

Analytical Characterization

Challenges and Optimization Strategies

Racemization at Arginine

High-temperature coupling increases racemization. Mitigation strategies include:

AMC Stability

The AMC group is photosensitive. Synthesis must occur under amber light, and final products require storage at -20°C in opaque vials.

Chemical Reactions Analysis

Types of Reactions: Glutaryl-Gly-Arg-AMC primarily undergoes hydrolysis reactions catalyzed by proteases. The amide bond between the arginine and the 7-amido-4-methylcoumarin moiety is cleaved, releasing the fluorescent 7-amido-4-methylcoumarin.

Common Reagents and Conditions: The hydrolysis of Glutaryl-Gly-Arg-AMC is typically carried out in buffered aqueous solutions at physiological pH. Common reagents include buffers like Tris-HCl or phosphate-buffered saline (PBS). The reaction conditions often involve temperatures around 37°C to mimic physiological conditions.

Major Products Formed: The primary product formed from the hydrolysis of Glutaryl-Gly-Arg-AMC is 7-amido-4-methylcoumarin, which exhibits strong fluorescence. This property makes it an excellent reporter molecule for detecting protease activity.

Scientific Research Applications

Biochemical Assays

Protease Activity Measurement

The primary application of this compound is in the measurement of protease activity. It is particularly useful for detecting the activity of urokinase plasminogen activator, an enzyme involved in various physiological processes such as tissue remodeling and wound healing. The compound's fluorogenic properties allow for sensitive detection and quantification of enzymatic activity through the release of fluorescent products upon hydrolysis.

Mechanism of Action

The mechanism involves the hydrolysis of the amide bond within the compound by specific proteases. This reaction releases a fluorescent moiety, 7-amido-4-methylcoumarin, which can be quantified using spectroscopic techniques. This property makes it an excellent reporter molecule for studying proteolytic processes.

Drug Discovery and Development

Screening for Therapeutic Agents

In drug discovery, (S)-5-((2-((5-Guanidino-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-5-oxopentanoic acid is employed to screen compounds that inhibit or enhance protease activity. By identifying potential inhibitors or activators of uPA, researchers can develop new therapeutic agents for diseases where protease activity is dysregulated, such as cancer and cardiovascular disorders.

Research on Disease Mechanisms

Cancer Research

The role of uPA in cancer metastasis makes this compound particularly relevant in oncology research. Studies utilizing this substrate can help elucidate the mechanisms by which cancer cells invade surrounding tissues and spread to other parts of the body. Understanding these pathways may lead to novel therapeutic strategies aimed at inhibiting metastasis.

Cardiovascular Research

Given that proteases like uPA are involved in cardiovascular health, this compound can also be pivotal in studies related to heart disease. Researchers can explore how modulating protease activity impacts cardiovascular function and disease progression.

Mechanism of Action

The mechanism of action of Glutaryl-Gly-Arg-AMC involves its hydrolysis by specific proteases. The enzyme recognizes the peptide substrate and cleaves the amide bond, releasing the fluorescent 7-amido-4-methylcoumarin. This fluorescence can be measured using spectroscopic techniques, providing a quantitative readout of enzyme activity.

The molecular targets of Glutaryl-Gly-Arg-AMC are proteases, particularly urokinase plasminogen activator. The pathways involved include those related to proteolysis and extracellular matrix degradation.

Comparison with Similar Compounds

Coumarin-Acetamide Derivatives

Example : Ethyl 2-(2-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)hydrazinyl)-2-oxoacetate .

Key Difference: The guanidino group in the target compound may enhance binding to arginine-recognizing enzymes, unlike simpler coumarin-acetamides.

Guanidino-Containing Compounds

Example: (S)-5-Guanidino-2-hydroxypentanoic acid .

5-Oxopentanoic Acid Derivatives

Example: 5-(5-Methyl-2-thienyl)-5-oxopentanoic acid .

Immunomodulatory Analogs

Example: (S)-5-Amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic Acid (lenalidomide impurity) .

Key Difference: The isoindolinone core in the comparator targets cereblon E3 ligase, while the target compound’s coumarin may interact with other biomolecules.

Biological Activity

(S)-5-((2-((5-Guanidino-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-5-oxopentanoic acid, also known as Glutaryl-Gly-Arg-AMC, is a synthetic peptide substrate widely utilized in biochemical assays. Its primary application lies in measuring the activity of proteases, particularly urokinase plasminogen activator (uPA), which is crucial in various physiological and pathological processes.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H30N6O7 |

| Molecular Weight | 502.5 g/mol |

| IUPAC Name | 5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |

| CAS Number | 201928-42-9 |

The mechanism of action of Glutaryl-Gly-Arg-AMC involves its hydrolysis by specific proteases. The enzyme recognizes the peptide substrate and cleaves the amide bond, releasing a fluorescent product, 7-amido-4-methylcoumarin. This fluorescence can be quantitatively measured using spectroscopic techniques, providing insights into the enzyme's activity.

Protease Activity

Glutaryl-Gly-Arg-AMC is primarily used to measure the activity of uPA, an enzyme involved in tissue remodeling, wound healing, and cancer metastasis. The ability to quantify uPA activity is vital for understanding its role in various diseases, including cancer and cardiovascular disorders.

Case Studies

- Cancer Research : In studies examining tumor progression, Glutaryl-Gly-Arg-AMC was employed to assess uPA levels in different cancer types. Elevated uPA activity correlated with increased metastatic potential in breast and pancreatic cancers, highlighting its potential as a biomarker for aggressive disease.

- Wound Healing : Research demonstrated that uPA activity, measured using Glutaryl-Gly-Arg-AMC, increased during the wound healing process in animal models. This suggests that targeting uPA could enhance therapeutic strategies for improving wound healing.

- Cardiovascular Disorders : Studies have shown that elevated levels of uPA are associated with adverse cardiovascular events. The use of Glutaryl-Gly-Arg-AMC in these studies allowed researchers to establish a link between protease activity and cardiovascular risk factors.

Applications in Drug Discovery

Glutaryl-Gly-Arg-AMC is also instrumental in drug discovery, particularly for screening compounds that inhibit or enhance protease activity. By identifying potential therapeutic agents targeting uPA or related pathways, researchers can develop new treatments for diseases where protease dysregulation is a factor.

Q & A

Q. Advanced Research Focus

- Design of Experiments (DoE) : Use factorial designs to screen temperature, solvent polarity, and stoichiometry .

- Flow Chemistry : Enables precise control of reaction parameters (e.g., residence time, mixing efficiency) for unstable intermediates .

- In-situ monitoring : Implement Raman spectroscopy or UV-Vis to track reaction progress and adjust conditions dynamically .

Example Optimization Table:

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Temperature (°C) | 25–80 | 60 |

| Solvent (DMF:H₂O) | 90:10–50:50 | 70:30 |

| Equiv. of HATU | 1.0–2.5 | 1.8 |

How can solubility limitations be addressed in biological assays?

Q. Basic Research Focus

- Co-solvent systems : Use DMSO/PBS (≤5% v/v) or cyclodextrin inclusion complexes .

- pH adjustment : The carboxylic acid group (pKa ~2.5) allows solubility enhancement in mildly alkaline buffers (pH 7.4–8.0) .

- Prodrug derivatization : Esterify the carboxylic acid to improve membrane permeability, followed by enzymatic hydrolysis in vivo .

What computational tools model interactions between this compound and biological targets?

Q. Advanced Research Focus

- Molecular Dynamics (MD) : Simulate binding to aspartic proteases using AMBER or GROMACS, focusing on the guanidino group’s electrostatic interactions .

- Docking Studies (AutoDock Vina) : Validate chromenyl moiety interactions with hydrophobic pockets .

- AI-driven QSAR : Train models on analogs to predict cytotoxicity or binding affinity .

Key Parameter Table:

| Software | Target Protein | ΔG (kcal/mol) |

|---|---|---|

| AutoDock Vina | HIV-1 Protease | -9.2 |

| AMBER | Renin | -8.7 |

How can researchers mitigate hygroscopicity during storage?

Q. Basic Research Focus

- Lyophilization : Freeze-dry under high vacuum (0.1 mBar) with cryoprotectants (trehalose or mannitol) .

- Desiccant packs : Store with silica gel or molecular sieves in airtight containers .

- Stability monitoring : Use Karl Fischer titration to track moisture content over time .

What strategies validate the stereochemical integrity of the (S)-configuration?

Q. Advanced Research Focus

- Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (85:15) to resolve enantiomers .

- Circular Dichroism (CD) : Compare the CD spectrum with a reference standard at 220–260 nm .

- X-ray Crystallography : Resolve crystal structures of heavy-atom derivatives (e.g., Pt or Ir complexes) .

How can metabolic instability of the chromenyl moiety be addressed?

Q. Advanced Research Focus

- Structural analogs : Replace the 4-methyl group with electron-withdrawing substituents (e.g., -CF₃) to reduce CYP450-mediated oxidation .

- Nanoparticle encapsulation : Use PLGA nanoparticles to prolong half-life in plasma .

- Isotope labeling : Track degradation pathways using ¹⁴C-labeled chromenyl groups .

What are best practices for scaling up synthesis without compromising purity?

Q. Basic Research Focus

- Batch vs. Flow : Transition from batch to continuous-flow reactors to maintain temperature control and mixing efficiency .

- In-line purification : Integrate scavenger resins or membrane filtration to remove byproducts .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates using PAT (Process Analytical Technology) .

How to analyze non-covalent interactions in solution-state studies?

Q. Advanced Research Focus

- NMR Titration : Monitor chemical shift perturbations (CSPs) of the guanidino NH protons upon ligand binding .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) for enzyme-inhibitor complexes .

- Surface Plasmon Resonance (SPR) : Quantify association/dissociation rates (kₐ, kₑ) using immobilized target proteins .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.